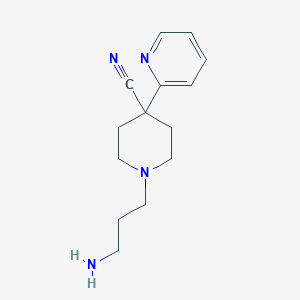
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a piperidine ring substituted with a pyridinyl group and an aminopropyl chain, along with a carbonitrile group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-pyridin-2-ylpiperidine with 3-aminopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
作用机制
The mechanism of action of 1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
1-(3-Aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile can be compared with similar compounds such as 1-(3-Aminopropyl)imidazole and 1-(3-Aminopropyl)-4-phenylpiperazine. These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the pyridinyl group in this compound provides unique electronic properties and reactivity, distinguishing it from other related compounds .
属性
分子式 |
C14H20N4 |
|---|---|
分子量 |
244.34 g/mol |
IUPAC 名称 |
1-(3-aminopropyl)-4-pyridin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H20N4/c15-7-3-9-18-10-5-14(12-16,6-11-18)13-4-1-2-8-17-13/h1-2,4,8H,3,5-7,9-11,15H2 |
InChI 键 |
LMQZTXSXXHTDFK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)
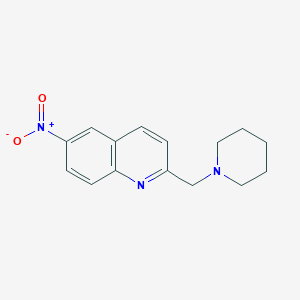
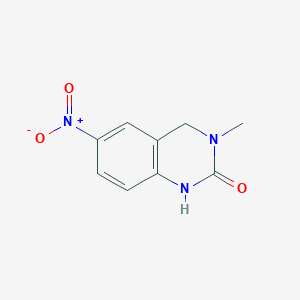
![4-(4-nitroanilino)-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B13876636.png)

![1-methyl-3-nitro-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13876640.png)

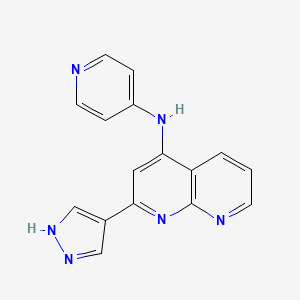
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)
![6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13876673.png)
![4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13876680.png)
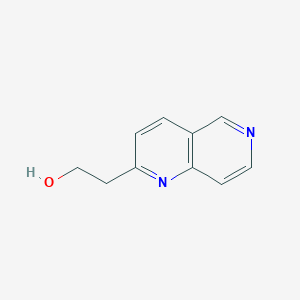
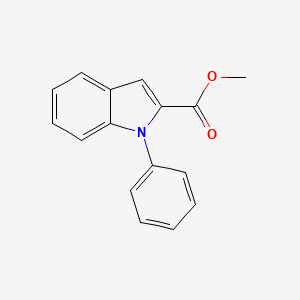
![[3-[(3,4-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13876691.png)
